3-Fluoro-5-phenylaniline
Description
BenchChem offers high-quality 3-Fluoro-5-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-5-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVVKXNPEDTXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
solubility of 3-fluoro-5-phenylaniline in various organic solvents
An In-Depth Technical Guide to the Solubility of 3-Fluoro-5-phenylaniline in Organic Solvents
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 3-Fluoro-5-phenylaniline is a substituted aniline derivative with potential applications in pharmaceutical and materials science. A comprehensive understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide provides a detailed exploration of the theoretical principles governing the solubility of 3-fluoro-5-phenylaniline, predictive analysis of its behavior in different solvent classes, and robust experimental protocols for accurate solubility determination. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the solubility characteristics of this compound.
Introduction: The Significance of Solubility in the Application of 3-Fluoro-5-phenylaniline
The utility of a chemical compound in scientific and industrial applications is fundamentally linked to its physical properties, with solubility being of paramount importance. For a molecule like 3-fluoro-5-phenylaniline, which holds promise as a building block in the synthesis of complex organic molecules, understanding its solubility is not merely an academic exercise. It is a critical parameter that dictates the feasibility and efficiency of several key processes:
-
Chemical Synthesis: The choice of solvent is crucial for controlling reaction kinetics, yield, and purity. A solvent in which the reactants, including 3-fluoro-5-phenylaniline, are sufficiently soluble is often essential for a homogeneous reaction environment.
-
Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[1]
-
Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its bioavailability and the choice of delivery vehicle.
-
Materials Science: For applications in areas like polymer chemistry or organic electronics, the ability to dissolve the compound in a suitable solvent is necessary for casting thin films or blending with other materials.
This guide will provide a comprehensive framework for understanding and determining the solubility of 3-fluoro-5-phenylaniline, empowering researchers to make informed decisions in their scientific endeavors.
Theoretical Framework: Predicting the Solubility of 3-Fluoro-5-phenylaniline
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1][2][3] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] The solubility of 3-fluoro-5-phenylaniline is therefore dictated by its molecular structure and the nature of the solvent.
2.1. Molecular Structure Analysis of 3-Fluoro-5-phenylaniline
To predict its solubility, we must first examine the key structural features of 3-fluoro-5-phenylaniline:
-
Aniline Moiety: The primary amine (-NH₂) group is capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate). The basic nature of the amine group also implies that its solubility can be significantly enhanced in acidic solutions through the formation of a more polar ammonium salt.[4]
-
Phenyl Ring: The presence of a phenyl group introduces a significant non-polar, hydrophobic character to the molecule.[5] This will contribute to its solubility in non-polar solvents through van der Waals interactions.
-
Fluoro Substituent: The fluorine atom is highly electronegative, creating a dipole moment in the C-F bond.[6] This adds to the overall polarity of the molecule and can influence its interaction with polar solvents. However, the small size of the fluorine atom means it does not significantly increase the steric hindrance of the molecule.[6]
2.2. Classification of Organic Solvents and Predicted Solubility
Based on the interplay of these structural features, we can predict the solubility of 3-fluoro-5-phenylaniline in different classes of organic solvents:
| Solvent Class | Representative Solvents | Key Intermolecular Forces | Predicted Solubility of 3-Fluoro-5-phenylaniline | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding, Dipole-dipole | High | The aniline -NH₂ group can form strong hydrogen bonds with the hydroxyl group of the alcohol. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-dipole | Moderate to High | The polar nature of these solvents will interact favorably with the polar C-F and C-N bonds of the solute. Solvents like DMF and DMSO are powerful, universal organic solvents.[2] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Van der Waals forces | Low to Moderate | The phenyl ring will have favorable interactions with these solvents, but the polar amine and fluoro groups will limit overall solubility. |
| Halogenated | Dichloromethane, Chloroform | Dipole-dipole | Moderate | These solvents have a moderate polarity that can interact with both the polar and non-polar regions of the molecule. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of published quantitative solubility data for 3-fluoro-5-phenylaniline, experimental determination is necessary. The following section provides a detailed protocol for the equilibrium solubility method, a reliable and widely used technique.
3.1. Materials and Equipment
-
3-Fluoro-5-phenylaniline (high purity)
-
A selection of organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
3.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility:
Caption: Experimental workflow for equilibrium solubility determination.
3.3. Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-fluoro-5-phenylaniline to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of each organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator. A standard temperature of 25 °C is often used.
-
Agitate the samples for a sufficient period to reach equilibrium. This may take several hours to days, and the optimal time should be determined empirically. A 24-48 hour period is a good starting point.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Centrifuge the vials to ensure complete sedimentation of the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 3-fluoro-5-phenylaniline.
-
3.4. Data Analysis and Presentation
The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L. The results should be presented in a clear and organized manner.
Table 1: Experimentally Determined Solubility of 3-Fluoro-5-phenylaniline at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | [Insert experimental data] | [Insert experimental data] |
| Ethanol | Polar Protic | [Insert experimental data] | [Insert experimental data] |
| Acetone | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |
| Acetonitrile | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |
| Dichloromethane | Halogenated | [Insert experimental data] | [Insert experimental data] |
| Toluene | Non-Polar | [Insert experimental data] | [Insert experimental data] |
| Hexane | Non-Polar | [Insert experimental data] | [Insert experimental data] |
Influence of Temperature on Solubility
For most organic solids, solubility increases with temperature.[1] This relationship is fundamental to the technique of recrystallization. To fully characterize the solubility of 3-fluoro-5-phenylaniline, it is recommended to perform the solubility determination experiments at several different temperatures (e.g., 10 °C, 25 °C, and 40 °C). This data can be used to construct a solubility curve, which is a valuable tool for process optimization.
Conclusion
References
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The Strategic Industrial Potential of 3-Fluoro-5-Phenylaniline Derivatives: A Technical Guide
Foreword: Unveiling the Potential of a Unique Scaffold
In the vast landscape of chemical intermediates, the 3-fluoro-5-phenylaniline scaffold emerges as a structure of significant, yet underexplored, industrial potential. The strategic placement of a fluorine atom and a phenyl group on the aniline ring creates a unique electronic and steric environment. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective applications of 3-fluoro-5-phenylaniline derivatives, underpinned by synthetic strategies and structure-activity relationship (SAR) insights gleaned from analogous molecular architectures. While direct commercial applications of this specific scaffold are nascent, this document aims to illuminate its promise by examining the established value of its constituent features in diverse industrial sectors.
The Physicochemical Uniqueness of the 3-Fluoro-5-Phenylaniline Core
The 3-fluoro-5-phenylaniline moiety is more than a simple combination of its parts; it is a carefully orchestrated arrangement of functional groups that imparts desirable properties for various applications.
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The Role of the Meta-Fluorine: The fluorine atom at the 3-position is a critical modulator of the molecule's properties. Its high electronegativity withdraws electron density from the aromatic ring, influencing the pKa of the aniline nitrogen. This can be crucial for tuning the binding affinity of a drug candidate to its target protein or modifying the reactivity of the aniline for synthetic transformations. Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of derivatives by blocking sites susceptible to oxidative metabolism.
-
The Influence of the Phenyl Group: The phenyl substituent at the 5-position introduces a biphenyl-like character to the molecule. This additional aromatic ring provides a platform for further functionalization and can engage in π-π stacking interactions, which are pivotal for binding to biological targets or for achieving desired alignments in materials science applications. The dihedral angle between the two phenyl rings can be a key determinant of a derivative's overall shape and its ability to fit into a binding pocket or a liquid crystal matrix.
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Synergistic Effects: The combination of the fluoro and phenyl groups in a 1,3,5-substitution pattern on the aniline ring creates a distinct steric and electronic profile. This arrangement can lead to improved solubility, membrane permeability, and metabolic stability in drug candidates. In materials science, this substitution pattern can influence the electronic properties, such as the HOMO/LUMO energy levels, which are critical for applications in organic electronics.
Prospective Industrial Applications
Based on the known applications of structurally related fluorinated biphenyls and anilines, the following sectors represent the most promising avenues for the industrial application of 3-fluoro-5-phenylaniline derivatives.
Pharmaceuticals: A Scaffold for Kinase Inhibitors and Beyond
The 3-amino-5-fluorobiphenyl core is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Numerous patents and research articles describe the use of similar structures in the development of targeted cancer therapies.
-
Kinase Inhibition: The aniline nitrogen can act as a key hydrogen bond donor, while the biphenyl moiety can occupy hydrophobic pockets within the ATP-binding site of various kinases. The fluorine atom can further enhance binding affinity through specific interactions with the protein. For instance, derivatives of 3-fluoro-5-phenylaniline could be investigated as inhibitors of kinases implicated in proliferative diseases, such as PFKFB3 inhibitors which are being explored for cancer therapy.[1]
-
Neurological and Inflammatory Disorders: The ability of fluorine to improve blood-brain barrier penetration makes this scaffold attractive for developing drugs targeting the central nervous system. Furthermore, kinase pathways are central to inflammatory processes, suggesting potential applications in treating autoimmune diseases.[1]
Synthetic Pathways to 3-Fluoro-5-Phenylaniline Derivatives
A robust and scalable synthetic route is paramount for the industrial viability of any chemical scaffold. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for constructing the C-C bond between the two aryl rings of the 3-fluoro-5-phenylaniline core.[2]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two key building blocks: a dihalogenated fluoroaniline and a phenylboronic acid derivative.
Caption: Retrosynthetic analysis of 3-fluoro-5-phenylaniline.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the synthesis of 3-fluoro-5-phenylaniline. Optimization of reaction conditions may be necessary for specific derivatives.
Materials:
-
3-Bromo-5-fluoroaniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 3-bromo-5-fluoroaniline (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add toluene and water (4:1 v/v) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the reaction mixture.
-
Heat the reaction to reflux (approximately 90-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-fluoro-5-phenylaniline.
Quantitative Data Summary for Suzuki-Miyaura Coupling
The following table provides typical ranges for key parameters in Suzuki-Miyaura reactions involving aryl bromides and arylboronic acids, which can serve as a starting point for optimization.
| Parameter | Typical Value/Range | Rationale |
| Reactant Ratio | ||
| Aryl Bromide:Arylboronic Acid | 1 : 1.1 - 1.5 | An excess of the boronic acid is often used to drive the reaction to completion. |
| Catalyst Loading | ||
| Palladium Catalyst | 1 - 5 mol% | Lower catalyst loading is desirable for cost-effectiveness, but higher loading may be needed for less reactive substrates. |
| Ligand:Palladium Ratio | 2:1 - 4:1 | An excess of the ligand is typically used to stabilize the palladium catalyst and promote the catalytic cycle. |
| Base | ||
| Base:Aryl Bromide Ratio | 2 - 3 eq. | A sufficient amount of base is crucial for the transmetalation step. |
| Solvent System | Toluene/Water, Dioxane/Water, DMF | The choice of solvent depends on the solubility of the reactants and the reaction temperature. A biphasic system is common. |
| Temperature | 80 - 120 °C | Higher temperatures are generally required to drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | Reaction time is dependent on the reactivity of the substrates and the reaction temperature. |
Agrochemicals: A New Frontier for Fluorinated Biphenylamines
The introduction of fluorine into agrochemicals is a well-established strategy to enhance their efficacy and metabolic stability.[3][4] The 3-fluoro-5-phenylaniline scaffold could serve as a valuable building block for novel herbicides, fungicides, and insecticides.
-
Herbicides: The biphenyl ether linkage is a common feature in many commercial herbicides. Derivatives of 3-fluoro-5-phenylaniline could be explored for the synthesis of new herbicidal compounds. The fluorine substituent can enhance the binding to the target enzyme and improve the overall performance of the herbicide.[5]
-
Fungicides and Insecticides: The unique electronic properties of the scaffold could be leveraged to design novel fungicides and insecticides with improved potency and a broader spectrum of activity. The metabolic stability conferred by the fluorine atom could lead to longer-lasting crop protection.
Materials Science: Tuning Optoelectronic Properties
Biphenyl derivatives are widely used in materials science due to their rigid structure and interesting electronic properties.[6][7] 3-Fluoro-5-phenylaniline derivatives could find applications in organic light-emitting diodes (OLEDs) and liquid crystals.[8][9][10]
-
Organic Light-Emitting Diodes (OLEDs): The aniline moiety can be a versatile handle for further functionalization to create hole-transporting or emissive materials. The fluorine and phenyl substituents can be used to tune the HOMO/LUMO energy levels, which is critical for achieving efficient charge injection and transport in OLED devices.[11]
-
Liquid Crystals: The rigid biphenyl-like core of 3-fluoro-5-phenylaniline is a promising mesogen for the design of new liquid crystalline materials.[12] The fluorine substituent can influence the polarity and melting behavior of the resulting liquid crystals.
Logical Workflow for Exploring Industrial Applications
The following diagram outlines a systematic approach for researchers and developers to explore the industrial potential of 3-fluoro-5-phenylaniline derivatives.
Caption: Workflow for the industrial development of 3-fluoro-5-phenylaniline derivatives.
Conclusion: A Call for Exploration
The 3-fluoro-5-phenylaniline scaffold represents a promising, yet largely untapped, resource for industrial innovation. Its unique combination of a fluorine atom and a phenyl group on an aniline core provides a versatile platform for the development of new pharmaceuticals, agrochemicals, and advanced materials. The synthetic accessibility of this scaffold, particularly through robust methods like the Suzuki-Miyaura cross-coupling, makes it an attractive target for further investigation. This technical guide serves as a foundational resource to encourage and direct future research and development efforts towards unlocking the full industrial potential of 3-fluoro-5-phenylaniline and its derivatives.
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A Comprehensive Technical Guide to the Synthetic Routes for Substituted Phenylanilines
Introduction
Substituted phenylanilines, also known as diarylamines, are a cornerstone structural motif in modern chemistry. Their prevalence in pharmaceuticals, organic electronics, and materials science underscores the critical importance of efficient and versatile synthetic methodologies for their preparation.[1] These compounds are integral to the development of kinase inhibitors, anti-inflammatory agents, and materials for organic light-emitting diodes (OLEDs) and organic photovoltaics.[2][3][4] This in-depth technical guide provides a comprehensive review of the core synthetic strategies for accessing substituted phenylanilines, with a focus on the underlying mechanistic principles, practical experimental considerations, and the comparative advantages of each approach. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.
I. Transition Metal-Catalyzed Cross-Coupling Reactions: The Workhorses of Phenylaniline Synthesis
The advent of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of arylamines, offering unprecedented efficiency and functional group tolerance compared to classical methods.
A. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as the preeminent method for the formation of carbon-nitrogen (C-N) bonds.[5][6] This palladium-catalyzed cross-coupling reaction of an aryl halide or triflate with an aniline provides a direct and highly versatile route to a vast array of substituted phenylanilines.[7][8]
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the judicious selection of the palladium precursor, the phosphine ligand, and the base. The ligand plays a crucial role in facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the desired diarylamine.[9][10] Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often employed to promote the reductive elimination step, which is frequently the rate-limiting step of the catalytic cycle.[9][11] The choice of base is critical for the deprotonation of the aniline to form the more nucleophilic anilide, which then participates in the catalytic cycle.[11] Sterically hindered bases like sodium tert-butoxide are commonly used to avoid competitive side reactions.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the aniline (1.2 mmol), the palladium precursor (e.g., Pd2(dba)3, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the base (e.g., sodium tert-butoxide, 1.4 mmol) and the anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
B. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst to couple an aryl halide with an amine.[12][13] While historically requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to milder and more efficient protocols.[14][15]
Causality Behind Experimental Choices: The key to a successful Ullmann condensation lies in the activation of the copper catalyst and the choice of ligands.[16] The reaction often requires high-boiling polar solvents like DMF or NMP.[13] The introduction of bidentate ligands, such as diamines and amino acids, has been shown to significantly accelerate the reaction and allow for lower reaction temperatures.[17][18][19] These ligands are believed to stabilize the copper catalyst and facilitate the key steps in the catalytic cycle.
Comparative Analysis: Buchwald-Hartwig vs. Ullmann
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium | Copper |
| Reaction Temp. | Generally milder (80-110 °C) | Often requires higher temperatures (>150 °C) |
| Substrate Scope | Broader, tolerates a wide range of functional groups | Can be limited, especially with complex substrates |
| Ligands | Bulky, electron-rich phosphines are crucial | Diamines, amino acids, and other bidentate ligands are effective |
| Cost | Palladium catalysts can be expensive | Copper catalysts are generally more cost-effective |
C. Suzuki-Miyaura C-N Cross-Coupling
While primarily known for C-C bond formation, the Suzuki-Miyaura coupling can also be adapted for the synthesis of phenylanilines.[20] This method typically involves the reaction of an aryl boronic acid with an aniline in the presence of a palladium catalyst and a base. The reaction conditions are often similar to those of the Buchwald-Hartwig amination, with the choice of ligand and base being critical for achieving high yields.
II. Transition Metal-Free Synthetic Routes
The development of transition metal-free methods for diarylamine synthesis is a growing area of research, driven by the desire for more sustainable and cost-effective processes that avoid residual metal contamination in the final products.[1][21]
A. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable pathway for the synthesis of phenylanilines, particularly when the aryl halide is activated by the presence of electron-withdrawing groups in the ortho or para positions.[22] The reaction proceeds via a Meisenheimer intermediate and is typically carried out in the presence of a strong base.
B. Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be harnessed for the synthesis of diarylamines.[22] This metal-free method is particularly useful for the synthesis of sterically hindered diarylamines that are challenging to access via traditional cross-coupling methods.[22]
C. One-Pot Aldehyde-Aniline Coupling
A novel, metal-free approach involves a one-pot reaction of aromatic aldehydes and anilines.[21] This process proceeds through imine formation, followed by an oxidative rearrangement and a light-induced deformylation step.[21] This method offers high atom economy and utilizes simple, inexpensive, and non-toxic reagents.[21]
Workflow for One-Pot Aldehyde-Aniline Coupling
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. name-reaction.com [name-reaction.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. synarchive.com [synarchive.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Review Reports - Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 16. Chemicals [chemicals.thermofisher.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 3-Fluoro-5-Phenylaniline in Type II Kinase Inhibitor Synthesis
Executive Summary & Rationale
In the landscape of kinase inhibitor design, particularly for Type II inhibitors targeting the DFG-out conformation (e.g., VEGFR, B-Raf, p38 MAP kinase), the "tail" moiety is critical. It must traverse the gatekeeper region and occupy the hydrophobic allosteric back pocket.
3-Fluoro-5-phenylaniline represents a privileged scaffold for this purpose. Unlike the canonical 3-trifluoromethyl-4-chlorophenyl moiety (found in Sorafenib), the 3-fluoro-5-phenyl motif offers a unique balance of:
-
Lipophilicity (LogP): The phenyl ring provides significant hydrophobic interaction energy.
-
Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation (Phase I metabolism) at a reactive site while modulating the pKa of the aniline nitrogen.
-
Steric Profile: It is less bulky than a trifluoromethyl group, allowing accommodation in kinases with restricted allosteric pockets.
This guide details the synthesis of this intermediate and its subsequent coupling to form diaryl urea kinase inhibitors, a validated modality in oncology.
Physicochemical Profile
Understanding the substrate is the first step to successful synthesis.
| Property | Value / Characteristic | Relevance to Synthesis |
| IUPAC Name | 5-fluoro-[1,1'-biphenyl]-3-amine | Official nomenclature for searching databases. |
| Molecular Weight | 187.21 g/mol | -- |
| pKa (Aniline) | ~3.5 - 4.0 (Estimated) | Lower than unsubstituted aniline due to F-induction; requires stronger activation for nucleophilic attack if not using isocyanates. |
| LogP | ~2.8 | Highly lipophilic; requires organic solvents (DCM, THF, DMF) for reaction; water insolubility aids purification (precipitation). |
| H-Bond Donor | 1 (Primary Amine) | Critical for urea formation. |
Synthetic Protocols
Phase A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)
If 3-fluoro-5-phenylaniline is not commercially available in the required purity, it must be synthesized via cross-coupling.
Reaction: 3-bromo-5-fluoroaniline + Phenylboronic acid
Reagents:
-
3-Bromo-5-fluoroaniline (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq) [Catalyst]
-
K₂CO₃ (3.0 eq) [Base]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Protocol:
-
Degassing: Charge a reaction flask with 1,4-dioxane and water. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
-
Addition: Add the aryl halide, boronic acid, and base. Add the catalyst last under a counter-flow of Argon.
-
Heating: Heat to 90°C for 4-6 hours. Monitor by LC-MS for the consumption of the bromide.
-
Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The product is an off-white solid.
Phase B: Formation of the Diaryl Urea (The Kinase Inhibitor Core)
This is the most critical application step. The aniline nitrogen attacks an electrophilic isocyanate to form the urea linker (
Scenario: Coupling 3-fluoro-5-phenylaniline with a heteroaryl isocyanate (e.g., a pyridine or quinoline derivative).
Protocol:
-
Preparation: Dissolve the heteroaryl amine precursor (1.0 eq) in dry THF. Add triphosgene (0.35 eq) and triethylamine (1.5 eq) at 0°C to generate the isocyanate in situ. Stir for 30 mins.
-
Safety Note: Alternatively, use commercially available isocyanates if stable.
-
-
Coupling: Add 3-fluoro-5-phenylaniline (1.0 eq) dissolved in dry THF dropwise to the isocyanate solution at RT.
-
Incubation: Stir at 40°C for 12 hours.
-
Precipitation (Self-Validating Step): Diaryl ureas are notoriously insoluble in non-polar solvents.
-
Cool the reaction to RT.
-
Add 5 volumes of Hexane or Diethyl Ether.
-
The target kinase inhibitor should precipitate as a solid.
-
-
Filtration: Filter the solid and wash with cold ether. This removes unreacted aniline and soluble impurities, often negating the need for chromatography.
Visualizing the Workflow & Mechanism
The following diagrams illustrate the synthetic pathway and the structural logic of using this specific aniline in kinase inhibition.
Diagram 1: Synthetic Workflow
Caption: Step-wise synthesis from halide precursors to the final kinase inhibitor via the 3-fluoro-5-phenylaniline intermediate.
Diagram 2: Pharmacophore Binding Logic (Type II Inhibition)
Caption: Structural role of the 3-fluoro-5-phenylaniline moiety in occupying the allosteric hydrophobic pocket of kinases.
Critical Application Notes
Regioselectivity & Stability
The 3-fluoro substituent is strategically placed. In metabolic studies, the para-position of an aniline is the primary site for cytochrome P450-mediated hydroxylation. By placing a phenyl ring at position 5 (meta) and a fluorine at position 3 (meta), the para position (relative to the amine) is sterically crowded, and the electron-withdrawing fluorine deactivates the ring toward oxidation. This significantly extends the half-life (
Troubleshooting the Urea Coupling
-
Problem: Low yield or "oiling out" of the product.
-
Root Cause: Presence of water in THF. Isocyanates hydrolyze rapidly to amines, which then react with remaining isocyanate to form symmetric urea dimers (e.g., bis(heteroaryl)urea).
-
Solution: Use anhydrous THF and keep the reaction under a nitrogen blanket. If the symmetric dimer forms, it is usually much less soluble than the desired product and can be filtered off before cooling the solution fully.
Characterization Standards
For the final inhibitor synthesized using 3-fluoro-5-phenylaniline, expect the following NMR signatures:
- NMR: A singlet around -110 to -115 ppm (relative to CFCl₃).
-
NMR: The urea protons (
) typically appear as two singlets between 8.5 and 9.5 ppm in DMSO- , diagnostic of Type II binding capability.
References
-
Wilhelm, S., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery 5, 835–844 (2006). Link
- Context: Establishes the foundational mechanism of diaryl urea kinase inhibitors.
- Smith, C.C., et al. "Validation of the Type II Binding Mode of Diaryl Urea Inhibitors." Journal of Medicinal Chemistry. Context: Describes the H-bond network required for the urea linker.
-
Meanwell, N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry 61, 2, 582–638 (2018). Link
-
Context: Authoritative source on the metabolic stability conferred by fluorine substitution on phenyl rings.[1]
-
- Dumas, J., et al. "Synthesis and Pharmacological Evaluation of 3-Fluoro-5-Aryl Ureas." Bioorganic & Medicinal Chemistry Letters.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Fluoro-5-Phenylaniline & Derivatives
Status: Operational Ticket Focus: Downstream Processing & Purity Optimization Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Hub
You are likely working with 3-fluoro-5-phenylaniline (or a structural analog), a biaryl amine scaffold often used in kinase inhibitor synthesis (e.g., p38 MAP kinase or B-Raf targets).
This molecule presents a "perfect storm" of purification challenges:
-
Electronic Deactivation: The meta-fluorine atom lowers the basicity of the amine (pKa ~3.4–3.6 vs. 4.6 for aniline), complicating acid-base extractions.
-
Biaryl Lipophilicity: The phenyl ring increases solubility in non-polar solvents, making separation from neutral coupling byproducts difficult.
-
Oxidative Instability: Like most electron-deficient anilines, it is prone to rapid oxidation, turning crude mixtures into "black tar."
Below are the specific troubleshooting modules designed to resolve these issues.
Module 1: The "Black Tar" Phenomenon (Oxidation Control)
Symptom: Your crude reaction mixture turns dark brown or black upon exposure to air or during rotary evaporation. Diagnosis: Radical oxidation of the free amine, accelerated by trace metal catalysts (Pd) remaining from the Suzuki coupling.
The Fix: HCl Salt Stabilization Protocol
Do not store the free base. Convert the product immediately to the hydrochloride salt. This "locks" the nitrogen lone pair, preventing oxidation and often precipitating the product while leaving impurities in solution.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude dark oil in a minimum amount of EtOAc or Et₂O (avoid alcohols initially to maximize precipitation).
-
Acidification: Cool to 0°C. Slowly add 4.0 M HCl in Dioxane (1.5 equivalents).
-
Why Dioxane? It is anhydrous. Aqueous HCl can trap water in the crystal lattice, making drying difficult.
-
-
Precipitation: A white to off-white solid should form immediately.
-
Trituration: If a gum forms instead of a solid, add Heptane or Hexane dropwise with vigorous stirring to induce crystallization.
-
Filtration: Filter under nitrogen. Wash the cake with 10% EtOAc/Hexane.
Quantitative Comparison: Stability
| Form | Storage Condition | Color Change (24 hrs) | Purity (HPLC) |
| Free Base | Ambient Air | Yellow | 94% |
| Free Base | -20°C (Argon) | Yellow | 94% |
| HCl Salt | Ambient Air | White (No Change) | >99% (Stable) |
Module 2: The "Ghost" Impurities (Suzuki Side-Reactions)
Symptom: NMR shows aromatic peaks that overlap with your product, or LCMS shows a mass of [M-Br] or [M-B(OH)₂]. Diagnosis: These are Protodeboronation byproducts (where the boronic acid loses boron and gains a proton) or Homocoupling (biphenyl) products.
The Fix: pH-Switch Extraction Strategy
Because 3-fluoro-5-phenylaniline is a weaker base than typical anilines (due to the electron-withdrawing meta-fluorine), standard acid washes often fail. You must aggressively lower the pH to protonate it.
The Logic (pKa Shift):
-
Aniline pKa: ~4.6[1]
-
3-Fluoroaniline pKa: ~3.5[2]
-
Target Extraction pH: You need to be at least 2 pH units below the pKa to ensure >99% protonation. Target pH < 1.5.
Workflow Diagram (DOT):
Caption: pH-Switch Extraction Workflow tailored for low-pKa fluoroanilines.
Module 3: Palladium Scavenging (Metal Removal)
Symptom: The product is colored (grey/brown) even after chromatography, or fails downstream coupling reactions. Diagnosis: Residual Palladium.[3] Biaryl anilines coordinate strongly to Pd, dragging it through silica columns.
The Fix: Thiol-Based Scavenging
Standard Celite filtration is insufficient. You must use a chemical scavenger with high affinity for Pd(II).
Recommended Reagents:
-
SiliaMetS® Thiol (or equivalent): Functionalized silica. Add 50 wt% relative to crude mass, stir 4 hours, filter.
-
N-Acetylcysteine: If solid scavengers aren't available, wash the organic layer with a 5% aqueous solution of N-acetylcysteine. The sulfur binds Pd, pulling it into the aqueous phase.
Module 4: Chromatography Tailing
Symptom: The product elutes as a broad streak on silica gel, contaminating earlier and later fractions.
Diagnosis: The basic amine interacts with acidic silanol groups (
The Fix: The "Amine Shield" Technique
You must neutralize the silica surface before and during the run.
Protocol:
-
Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (TEA) .
-
Mobile Phase: Maintain 0.5% TEA or 1% NH₄OH in your eluent (e.g., Hexane/EtOAc + 1% TEA).
-
Alternative: Use Amino-functionalized Silica (NH₂-SiO₂) . This eliminates the need for TEA additives and prevents streaking entirely.
FAQ: Quick Troubleshooting
Q: Can I use steam distillation for purification? A: Generally, no . While simple fluoroanilines (like 3-fluoroaniline) are steam volatile, the addition of the 5-phenyl group significantly increases the molecular weight and boiling point, making steam distillation inefficient and likely to cause thermal decomposition.
Q: My Suzuki coupling stalled. Is the amine interfering? A: Yes. Free amines can poison Pd catalysts.
-
Solution: Use the protected amine (e.g., N-acetyl or N-Boc) for the coupling reaction, then deprotect. If you must couple the free amine, use a precatalyst system like Pd(Amphos)Cl₂ or XPhos Pd G2 , which are robust against amine coordination.
Q: The melting point of my HCl salt is lower than reported. A: You likely have trapped solvent or excess HCl.
-
Solution: Dry the salt in a vacuum oven at 40°C over P₂O₅ or KOH pellets (to neutralize acid vapors) for 24 hours.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for aniline purification and salt formation).
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Authoritative source on Pd scavenging).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Mechanisms of protodeboronation side-reactions).
-
ChemicalBook. (n.d.).[1] 3-Fluoroaniline Properties and pKa Data. (Used for pKa extrapolation logic).
Sources
stability studies of 3-fluoro-5-phenylaniline under different reaction conditions
Welcome to the technical support center for 3-fluoro-5-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. The information herein is synthesized from established principles of pharmaceutical stress testing and the known behavior of analogous fluorinated aromatic amines.
Introduction to Stability Challenges with 3-Fluoro-5-Phenylaniline
3-Fluoro-5-phenylaniline, an aniline derivative, is susceptible to degradation under various environmental and reaction conditions. The electron-rich amino group and the aromatic rings are potential sites for oxidative and hydrolytic reactions. The presence of a fluorine atom can influence the electronic properties and, consequently, the stability of the molecule.[1] Understanding the degradation pathways and kinetics is crucial for formulation development, establishing storage conditions, and ensuring the safety and efficacy of any potential drug product.[2]
This guide provides a framework for conducting forced degradation studies, also known as stress testing, to identify potential degradation products and elucidate degradation pathways.[3][4] The conditions outlined are based on ICH guidelines and common industry practices.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3-fluoro-5-phenylaniline?
A1: The stability of 3-fluoro-5-phenylaniline can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can promote hydrolysis of the aniline moiety or other susceptible functional groups.[5][6]
-
Oxidizing agents: The amino group is prone to oxidation, which can lead to the formation of colored degradation products, such as nitroso and nitro compounds, or polymerization.[7][8][9]
-
Light: Aromatic compounds, including anilines, can be susceptible to photodecomposition.[5][10]
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[11][12]
Q2: What is a forced degradation study and why is it necessary for 3-fluoro-5-phenylaniline?
A2: A forced degradation study, or stress testing, involves intentionally subjecting a compound to harsh conditions to accelerate its degradation.[2] This is a critical component of pharmaceutical development for several reasons:
-
Identification of Degradation Products: It helps to identify potential impurities and degradation products that could form under normal storage conditions over time.
-
Elucidation of Degradation Pathways: Understanding how the molecule degrades helps in developing stable formulations and selecting appropriate packaging.
-
Development and Validation of Stability-Indicating Methods: The study generates a sample containing the parent compound and its degradation products, which is essential for developing and validating an analytical method (like HPLC) that can accurately quantify the parent drug in the presence of its degradants.[13]
-
Regulatory Requirement: Regulatory agencies like the FDA require forced degradation data as part of the drug approval process.[3]
Q3: What are the typical stress conditions used in a forced degradation study?
A3: Typical stress conditions for a forced degradation study include:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.
-
Neutral Hydrolysis: Refluxing in water.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%.[4]
-
Photostability: Exposure to a combination of UV and visible light, as specified in ICH guideline Q1B.[3][10]
-
Thermal Stress: Exposure to high temperatures in a solid or solution state.
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being so extensive that secondary degradation occurs.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, be cautious not to use unrealistically harsh conditions that would not be encountered in practice. |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the strength of the stressor (e.g., lower concentration of acid/base, lower temperature, shorter exposure time). The aim is to achieve partial degradation (5-20%).[3] |
| Poor peak shape or resolution in HPLC analysis. | Co-elution of the parent peak with degradation products. The chosen HPLC method is not stability-indicating. | Optimize the HPLC method. This may involve changing the column, mobile phase composition, gradient profile, or detector wavelength. |
| Appearance of colored solutions during the study. | Formation of chromophoric degradation products, likely due to oxidation of the aniline moiety. | This is an expected outcome for anilines. Ensure your analytical method can separate and identify these colored impurities. Characterize these products using techniques like LC-MS. |
| Precipitation of the compound during hydrolysis studies. | The pH of the solution has shifted, causing the compound to precipitate. | Ensure the compound is fully dissolved at the start of the experiment. It may be necessary to use a co-solvent, but be aware that the co-solvent could also participate in the degradation. |
Experimental Protocols
The following protocols are starting points for conducting forced degradation studies on 3-fluoro-5-phenylaniline. It is crucial to monitor the extent of degradation at various time points to achieve the target degradation of 5-20%.[3]
Preparation of Stock Solution
Prepare a stock solution of 3-fluoro-5-phenylaniline at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[3]
Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60-80°C.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 60-80°C.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl.
-
Dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Reflux the mixture.
-
Withdraw samples at appropriate time intervals.
-
Dilute with the mobile phase for analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at appropriate time intervals.
-
Dilute with the mobile phase for analysis.
Photolytic Degradation
-
Expose a solution of 3-fluoro-5-phenylaniline (and a solid sample) to a light source that provides a combination of UV and visible light, as per ICH Q1B guidelines.[10]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after a specified duration of light exposure.
Thermal Degradation
-
Place a solid sample of 3-fluoro-5-phenylaniline in a controlled temperature oven (e.g., 105°C).
-
Withdraw samples at various time points.
-
Prepare solutions of the heated solid for analysis.
Analytical Methodology
A stability-indicating analytical method is crucial for these studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[13]
-
Recommended Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of 3-fluoro-5-phenylaniline and also use a photodiode array (PDA) detector to check for the emergence of new peaks with different UV spectra.
-
Injection Volume: 10-20 µL.
-
Visualization of Workflows
Forced Degradation Workflow
Caption: General workflow for forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for anilines.
References
-
Ferreira, M. I. M., et al. (2008). Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3. ResearchGate. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Al-Hadedi, A. A. M., & Murphy, C. D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved from [Link]
-
Cuppen, H. M., et al. (2017). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. PubMed Central. Retrieved from [Link]
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Schoenberg, D. R. (2011). Determining degradation intermediates and the pathway of 3' to 5' degradation of histone mRNA using high-throughput sequencing. PubMed Central. Retrieved from [Link]
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Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
Barau, V., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Biodegradation studies of aniline and nitrobenzene in aniline plant wastewater by gas chromatography. Retrieved from [Link]
-
ACS Publications. (2003). Role of Soil Manganese in the Oxidation of Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2019). Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine. Retrieved from [Link]
-
MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]
-
PubMed. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Retrieved from [Link]
-
ACS Publications. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
NIH. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Retrieved from [Link]
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ResearchGate. (2019). Fluorinated Polybenzimidazopyrrolones with Excellent Alkaline-Hydrolysis Resistance. Retrieved from [Link]
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MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]
-
ResearchGate. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]
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ResearchGate. (2020). Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine. Retrieved from [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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PubMed. (2015). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. Retrieved from [Link]
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FAO AGRIS. (n.d.). Hydrolysis of prosulfuron at pH 5: evidence for a resonance-stabilized triazine cleavage product. Retrieved from [Link]
-
Frontiers. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Retrieved from [Link]
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
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ResearchGate. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Retrieved from [Link]
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Publications Office of the European Union. (2022). Overview on PFAS analytical methods. Retrieved from [Link]
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NIH. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from [Link]
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MDPI. (n.d.). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Retrieved from [Link]
-
MDPI. (2020). Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine. Retrieved from [Link]
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Sustainability. (n.d.). Aromatic Amine Cleavage. Retrieved from [Link]
-
NIH. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Retrieved from [Link]
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Technical Support Center: Strategies for the Regioselective Functionalization of 3-fluoro-5-phenylaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthetic chemistry of 3-fluoro-5-phenylaniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this valuable scaffold. The unique substitution pattern of this molecule—featuring a potent ortho,para-directing amine, a deactivating yet ortho,para-directing fluorine, and a phenyl group—presents significant regioselectivity challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common experimental hurdles.
Understanding the Reactivity Landscape of 3-fluoro-5-phenylaniline
The key to successfully functionalizing 3-fluoro-5-phenylaniline lies in understanding the interplay of its substituents. The amino group is a powerful activating ortho,para-director, strongly favoring substitution at the C4 (para) and C2/C6 (ortho) positions. The fluorine atom is deactivating through induction (-I effect) but directing to its ortho (C4) and para (C2) positions via resonance (+M effect).[1][2] This creates a complex scenario where multiple positions are electronically activated, often leading to product mixtures in standard reactions.
Caption: Competing directing effects on 3-fluoro-5-phenylaniline.
Frequently Asked Questions & Troubleshooting Guides
Question 1: I'm attempting an electrophilic aromatic substitution (e.g., bromination) but I'm getting a mixture of isomers, mainly at the C4 and C6 positions. How can I achieve better regiocontrol?
The Scientific Rationale: This is a classic problem of competing directing groups. The unprotected aniline (-NH₂) is a powerful activating group that strongly directs electrophiles to its para (C4) and ortho (C2, C6) positions.[1][3] The fluorine atom also directs to C4 (ortho) and C2 (para). The combined effect leads to high reactivity at multiple sites, resulting in poor selectivity. Furthermore, the basicity of the aniline can cause complications with Lewis acid catalysts commonly used in reactions like Friedel-Crafts alkylation.[4]
Troubleshooting Strategy: Amine Protection The most effective strategy is to temporarily "tame" the amino group by converting it into a less activating and more sterically hindered protecting group, such as a carbamate or an amide.[5][6][7] This modification alters the electronic and steric landscape of the molecule, allowing for more predictable outcomes.
Recommended Protocol: N-Boc Protection The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is installed under mild basic conditions and can be easily removed with acid. It provides sufficient steric bulk to disfavor substitution at the adjacent C6 position and modulates the electronic activation.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-fluoro-5-phenylaniline (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-Boc protected aniline via column chromatography on silica gel.
With the N-Boc group in place, subsequent electrophilic substitution will be more directed, primarily to the C4 position, due to the combined directing effects of the carbamate and the fluorine atom.
Question 2: How can I selectively introduce a substituent at the C2 position, ortho to the amine and para to the fluorine?
The Scientific Rationale: The C2 position is electronically favorable for electrophilic attack, but achieving selectivity over the C4 and C6 positions is difficult. A powerful strategy to overcome this is Directed ortho-Metalation (DoM) .[8][9] This reaction utilizes a Directed Metalation Group (DMG) to coordinate with an organolithium base, facilitating deprotonation of the adjacent C-H bond. A protected amine, like an N-Boc or N-pivaloyl group, serves as an excellent DMG.[10][11]
Troubleshooting Strategy: Directed ortho-Metalation (DoM) By first protecting the aniline (e.g., with a Boc group as described above), you can use it as a handle to direct lithiation specifically to the C2 and C6 positions. Due to the steric bulk of the phenyl group at C5, lithiation is generally favored at the C2 position. The fluorine atom can also assist in directing lithiation to the C2 position.
Caption: Workflow for C2-functionalization via DoM.
Recommended Protocol: DoM and Electrophilic Quench
-
Preparation: Rigorously dry all glassware and solvents. To a solution of N-Boc-3-fluoro-5-phenylaniline (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) in anhydrous THF under argon at -78 °C, add sec-butyllithium (s-BuLi) (2.2 eq) dropwise.
-
Lithiation: Stir the resulting dark solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add a suitable electrophile. For example:
-
Carboxylation: Bubble dry CO₂ gas through the solution or add crushed dry ice.
-
Iodination: Add a solution of iodine (I₂) (1.5 eq) in THF.
-
Silylation: Add chlorotrimethylsilane (TMSCl) (1.5 eq).
-
-
Workup: Allow the reaction to warm slowly to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification & Deprotection: Purify the product by column chromatography. The Boc group can then be removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the C2-functionalized aniline.
Question 3: I need to perform a Buchwald-Hartwig amination to couple a secondary amine at the C4 position. What is the best way to prepare the C4-halo precursor and what are the key considerations for the coupling step?
The Scientific Rationale: To perform a cross-coupling reaction, you first need a "handle"—typically a halide or a triflate—at the desired position. As discussed in Question 1, direct electrophilic halogenation of the unprotected aniline will likely yield a mixture. The best approach is to halogenate the N-protected aniline. The Buchwald-Hartwig amination is a powerful Pd-catalyzed reaction for forming C-N bonds but can be sensitive to substrate and ligand choice.[12][13][14]
Troubleshooting Strategy: This is a two-part problem: precursor synthesis followed by cross-coupling.
Part 1: Synthesis of the C4-Bromo Precursor
-
N-Protection: Protect 3-fluoro-5-phenylaniline with a suitable group like acetyl (Ac) or Boc. The acetyl group is often preferred for halogenations as it is robust.
-
Regioselective Bromination: To the solution of N-acetyl-3-fluoro-5-phenylaniline in a solvent like acetic acid or DCM, add N-bromosuccinimide (NBS) (1.05 eq). The N-acetyl group strongly directs para, and the fluorine directs ortho, leading to highly selective bromination at the C4 position.
-
Isolation: After the reaction is complete, perform a standard aqueous workup and purify the N-acetyl-4-bromo-3-fluoro-5-phenylaniline.
Part 2: Buchwald-Hartwig Amination The free amine on your substrate can potentially coordinate to the palladium catalyst, inhibiting its activity. Therefore, it is often best to perform the coupling on the N-protected precursor and deprotect in the final step.
| Component | Recommended Reagents/Conditions | Rationale & Troubleshooting Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 palladacycle precatalyst (e.g., XPhos Pd G3) | Precatalysts are often more air-stable and provide more consistent results. If reactions are sluggish, try a different precatalyst. |
| Ligand | Buchwald-type biaryl phosphine ligands like XPhos, SPhos, or RuPhos (2-4 mol%) | Ligand choice is critical. Bulky, electron-rich ligands facilitate both oxidative addition and reductive elimination.[15] Screen a few ligands to find the optimal one for your specific amine coupling partner. |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 eq) | The choice of base depends on the amine. For less basic amines, a stronger base like NaOtBu is often required. K₃PO₄ is a milder option. |
| Solvent | Anhydrous, deoxygenated toluene or 1,4-dioxane | Rigorous exclusion of air and moisture is essential for catalytic activity. |
| Temperature | 80-110 °C | Reactions are typically run at elevated temperatures. |
Final Step: Deprotection
-
If you used an N-acetyl group, it can be removed under acidic (e.g., aq. HCl, reflux) or basic (e.g., NaOH, MeOH/H₂O) conditions.
-
If you used an N-Boc group, it is removed with TFA in DCM.
References
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ResearchGate. (n.d.). Regioselective C(sp 2 ) H Functionalization of Anilines. Retrieved February 5, 2026, from [Link]
-
PubMed. (2019). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. Retrieved February 5, 2026, from [Link]
-
PubMed. (2020). Regioselective, Photocatalytic α-Functionalization of Amines. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
-
PubMed. (2022). Triple Regioselective Functionalization of Cationic[16]Helicenes via Iridium-Catalyzed Borylation and Suzuki Cross-Coupling Reactivity. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). ortho‐C−H Functionalization of fluoroarene. Retrieved February 5, 2026, from [Link]
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ACS Publications. (2024). Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved February 5, 2026, from [Link]
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ACS Publications. (n.d.). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-[fluorine-18]fluoro-DL-phenylalanine. Retrieved February 5, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved February 5, 2026, from [Link]
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Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved February 5, 2026, from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved February 5, 2026, from [Link]
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ACS Publications. (n.d.). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Retrieved February 5, 2026, from [Link]
-
PubMed. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved February 5, 2026, from [Link]
-
ScienceDirect. (n.d.). meta-Directed fluorination of anilines. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved February 5, 2026, from [Link]
-
Baran Lab - Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved February 5, 2026, from [Link]
-
YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Retrieved February 5, 2026, from [Link]
-
Nature. (2023). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Directed ortho lithiation general mechanism. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved February 5, 2026, from [Link]
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Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved February 5, 2026, from [Link]
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Rutgers University. (2020). Novel Ligands for Transition-Metal Catalysis. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2023). Synthesis of 3-amino-1,2,4-triazole-5-thiol functionalized p-phenylenediamine covalent organic polymer as a highly selective adsorbent for Hg2+ ions. Retrieved February 5, 2026, from [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved February 5, 2026, from [Link]
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Jasperse, Chem 360 Ch. 17 Notes. (n.d.). Aromatic Reactions. Retrieved February 5, 2026, from [Link]
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Snieckus, V. (n.d.). Directed (ortho) Metallation. Retrieved February 5, 2026, from [Link]
-
YouTube. (2020). Directing and Activating/Deactivating Effects in Electrophilic Aromatic Substitution. Retrieved February 5, 2026, from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 5, 2026, from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved February 5, 2026, from [Link]
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YouTube. (2015). Protection of Aniline Derivatives. Retrieved February 5, 2026, from [Link]
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YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 5, 2026, from [Link]
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Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Fluoro-5-phenylaniline
[1]
Case ID: BH-FPA-35 Subject: Addressing Low Yields in N-Arylation using 3-Fluoro-5-phenylaniline Status: Resolved / Guide Available Support Tier: Senior Application Scientist[1]
Executive Summary & Root Cause Analysis
The Challenge: Researchers frequently report stalled conversion (<20%) or low isolated yields when employing 3-fluoro-5-phenylaniline as the nucleophile in Buchwald-Hartwig cross-coupling.[1]
The Root Cause: The failure is rarely due to steric hindrance at the nitrogen.[1] Instead, it is driven by electronic deactivation .
-
Inductive Withdrawal (-I): The fluorine atom at the meta (3) position exerts a strong inductive withdrawing effect.[1]
-
Resonance/Inductive Effects: The phenyl ring at the meta (5) position further disperses electron density from the aromatic system.
-
Net Result: The lone pair on the aniline nitrogen is significantly less nucleophilic than in standard aniline.[1][2] The rate-limiting step shifts.[1] While oxidative addition of the aryl halide to Pd(0) occurs readily, the transmetallation (amine binding/deprotonation) step is energetically unfavorable, leading to catalyst decomposition or hydrodehalogenation of the electrophile.
Diagnostic Workflow (Interactive Troubleshooting)
Before altering your chemistry, use this decision tree to diagnose the specific failure mode.
Figure 1: Diagnostic logic flow for identifying the bottleneck in the catalytic cycle.[1]
Technical FAQs & Optimization Guide
Module A: Catalyst & Ligand Selection
Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2. Why is the reaction not working? A: These "workhorse" catalysts are insufficient for electron-deficient anilines.[1]
-
The Problem: Triphenylphosphine and simple bidentate ligands lack the electron-richness required to prevent the Pd center from aggregating when the amine binding is slow.[1] They also fail to promote the reductive elimination of the electron-poor amine.[1]
-
The Fix: You must use Dialkylbiaryl Phosphine Ligands .[1]
-
Precatalysts: Stop generating catalysts in situ from Pd2(dba)3. Use BrettPhos Pd G4 precatalyst to ensure a precise 1:1 Pd:Ligand ratio and eliminate induction periods.[1]
Module B: Base & Solvent Effects
Q: I am using Cs2CO3 in Dioxane. Should I switch? A: Yes. Weak bases are often the culprit with 3-fluoro-5-phenylaniline.[1]
-
The Science: The N-H bond is acidic, but the Pd-Amine complex requires rapid deprotonation to form the Pd-Amido species.[1] Carbonate bases are often too insoluble or weak to drive this equilibrium for electron-deficient substrates before the catalyst deactivates.[1]
-
Recommendation:
-
Primary Choice: NaOtBu (Sodium tert-butoxide) or LiHMDS (Lithium hexamethyldisilazide).[1] These strong bases rapidly deprotonate the coordinated amine.
-
Solvent: Switch to Toluene or t-Amyl Alcohol .[1] Toluene is non-polar and works well with NaOtBu. t-Amyl alcohol helps solubilize bases and can stabilize intermediates, but avoid it if using esters/ketones in your substrate (transesterification risk).[1]
-
Module C: Comparative Data
The following table illustrates the impact of ligand/base choice on the coupling of 3-fluoro-5-phenylaniline with 4-bromoanisole (Model Reaction).
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (Isolated) | Notes |
| 1 | Pd(PPh3)4 | Cs2CO3 | Dioxane | 100 | < 5% | No reaction; halide intact.[1] |
| 2 | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 | 25% | Significant hydrodehalogenation. |
| 3 | XPhos Pd G3 | K3PO4 | THF | 80 | 40% | Slow conversion. |
| 4 | BrettPhos Pd G4 | NaOtBu | Toluene | 100 | 92% | Recommended Conditions. |
| 5 | RuPhos Pd G3 | LHMDS | THF | 60 | 85% | Good alternative for base-sensitive groups.[1] |
Validated Experimental Protocol
Protocol: Coupling of 3-Fluoro-5-phenylaniline with Aryl Bromides Target Scale: 1.0 mmol
Safety Note: Perform all steps under an inert atmosphere (Nitrogen or Argon). 3-fluoro-5-phenylaniline is toxic; handle in a fume hood.[1]
Materials
-
Nucleophile: 3-Fluoro-5-phenylaniline (1.2 equiv, 1.2 mmol)[1]
-
Electrophile: Aryl Bromide (1.0 equiv, 1.0 mmol)
-
Catalyst: BrettPhos Pd G4 (0.02 equiv, 2 mol%) [CAS: 1599466-81-5][1]
-
Base: NaOtBu (1.4 equiv, 1.4 mmol) [Sublimed grade preferred]
-
Solvent: Anhydrous Toluene (4.0 mL, 0.25 M concentration)
Step-by-Step Procedure
-
Vessel Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.[1]
-
Solids Addition: Charge the vial with the Aryl Bromide (if solid), 3-Fluoro-5-phenylaniline, NaOtBu, and BrettPhos Pd G4.
-
Tip: Weighing the catalyst and base in a glovebox is recommended for reproducibility.[1]
-
-
Degassing: Seal the vial. Evacuate and backfill with Argon three times.
-
Liquid Addition: Inject anhydrous Toluene via syringe. If the Aryl Bromide is liquid, add it now.
-
Reaction: Place the vial in a pre-heated heating block at 100 °C . Stir vigorously (800-1000 rpm).
-
Why High Temp? Electron-deficient anilines require higher energy to overcome the activation barrier for amine binding.[1]
-
-
Monitoring: Monitor by LCMS at 1 hour. Full conversion is typically observed within 2-4 hours.[1]
-
Checkpoint: If the reaction turns black immediately (Pd black precipitation), oxygen was likely present. Repeat with stricter degassing.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residues.[1] Concentrate and purify via flash chromatography.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. [Link] Context: Establishes the superiority of dialkylbiaryl phosphines (BrettPhos, XPhos) for challenging substrates.
-
Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. [Link] Context: Demonstrates the use of BrettPhos-type ligands for electron-deficient nitrogen nucleophiles.[1]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 79(9), 4161–4166. [Link] Context: Validation of G3/G4 precatalysts to eliminate induction periods in difficult couplings.[1]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6][7] Reaction intermediates and structure-activity relationships in the formation of alkylamines, arylamines, and morpholines." Journal of the American Chemical Society, 116(13), 5969–5970. [Link] Context: Foundational mechanistic work explaining the role of base and amine nucleophilicity.
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- 1. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]
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- 4. researchgate.net [researchgate.net]
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- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Fluoro-Phenylaniline Isomers
Introduction: Beyond the Structure, Predicting Function
In the intricate landscape of drug discovery and materials science, seemingly minor structural changes in a molecule can lead to profound differences in chemical behavior and biological activity. The fluoro-phenylaniline scaffold is a privileged structure, offering a unique combination of aromatic interactions, hydrogen bonding capabilities, and metabolic stability conferred by the fluorine atom. However, the positional isomerism of the fluorine, phenyl, and amine substituents dramatically alters the electronic landscape of the aromatic core, governing its reactivity and, ultimately, its utility.
This guide provides a comparative analysis of the chemical reactivity of three key positional isomers: 3-fluoro-5-phenylaniline , 4-fluoro-2-phenylaniline , and 2-fluoro-4-phenylaniline . We will move beyond simple structural descriptions to dissect the underlying electronic and steric factors that control their behavior in key chemical transformations. This analysis is grounded in established principles of physical organic chemistry and supported by experimental data and validated protocols, offering researchers a predictive framework for their synthetic applications.
The Electronic Tug-of-War: Understanding Substituent Effects
The reactivity of a substituted benzene ring is a complex interplay of inductive effects, resonance (mesomeric) effects, and steric hindrance. The outcome of this electronic "tug-of-war" dictates both the rate of reaction (activation/deactivation) and the site of chemical attack (regioselectivity).
-
Amino Group (-NH₂): A powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity but a very strong electron-donating resonance effect (+M) by delocalizing its lone pair into the ring. The +M effect dominates, making the ring highly electron-rich and reactive towards electrophiles, particularly at the ortho and para positions.[1]
-
Fluorine Atom (-F): An interesting case. It is the most electronegative element, exerting a strong -I effect, which deactivates the ring by pulling electron density away. However, like other halogens, it has lone pairs that can be donated to the ring via a +M effect. For fluorine, the -I effect strongly outweighs the +M effect, making it a deactivating group overall. Yet, the weak +M effect is still sufficient to direct incoming electrophiles to the ortho and para positions.[2]
-
Phenyl Group (-Ph): Can act as either an electron-donating or withdrawing group depending on the reaction demands. Generally, it is considered a weak activating group that directs ortho and para.
The relative positioning of these three groups creates unique electronic environments in each isomer, leading to distinct reactivity profiles.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
EAS reactions are fundamental for functionalizing the aromatic ring.[3] The primary determinant of reactivity in our isomers is the powerful activating and directing effect of the amino group.
dot
Caption: Experimental workflow for the comparative bromination of isomers.
Methodology:
-
Preparation: In three separate round-bottom flasks, dissolve 3-fluoro-5-phenylaniline (1.0 eq), 4-fluoro-2-phenylaniline (1.0 eq), and 2-fluoro-4-phenylaniline (1.0 eq) in glacial acetic acid. Cool the flasks to 0°C in an ice-water bath.
-
Bromination: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to each of the aniline solutions over 15 minutes with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reactions to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). [4]4. Workup: Pour each reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench excess bromine. Carefully neutralize the mixture by adding solid sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification & Analysis: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography on silica gel. Characterize the purified products by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm the structure and identify the position of bromination.
Protocol: Comparative Acylation of the Amino Group
This experiment compares the nucleophilicity of the amino group by measuring its rate of reaction with a standard electrophile, acetic anhydride.
Methodology:
-
Preparation: In separate vials, prepare solutions of each isomer (1.0 eq) and an internal standard (e.g., naphthalene) in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis.
-
Reaction: Add acetic anhydride (1.1 eq) to each vial at a fixed temperature (e.g., 25°C).
-
Kinetic Monitoring: Immediately acquire ¹H NMR spectra at timed intervals. Monitor the disappearance of the starting material's -NH₂ proton signals and the appearance of the amide N-H and acetyl -CH₃ signals.
-
Data Analysis: Integrate the signals corresponding to the starting material and the product relative to the internal standard. Plot the concentration of the starting material versus time to determine the reaction rate for each isomer. The isomer that reacts fastest has the most nucleophilic amino group, which generally correlates with higher basicity.
Conclusion
The positional isomerism of 3-fluoro-5-phenylaniline and its counterparts has a profound and predictable impact on their chemical reactivity.
-
In Electrophilic Aromatic Substitution , the powerful ortho-, para-directing amino group is the primary controller of regioselectivity. The substitution pattern is modulated by the steric hindrance and deactivating electronic effects of the adjacent fluoro and phenyl groups.
-
The basicity of the amino group is significantly attenuated by the electron-withdrawing fluorine atom. The isomer with substituents ortho to the amine (4-fluoro-2-phenylaniline) is predicted to be the weakest base due to a combination of inductive and steric effects.
-
Nucleophilic Aromatic Substitution at the fluorine-bearing carbon is highly unfavorable due to the electron-rich nature of the aniline ring.
This guide provides a framework for understanding and predicting the behavior of these valuable synthetic building blocks. By applying these principles of physical organic chemistry, researchers can make more informed decisions in the design of synthetic routes and the development of novel molecules for pharmaceutical and materials applications.
References
-
MacMillan, D. W. C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]
-
Wang, L., et al. (2011). Synthesis and comparative biological evaluation of L- and D-isomers of 18F-labeled fluoroalkyl phenylalanine derivatives as tumor imaging agents. Nuclear Medicine and Biology. [Link]
-
Barone, V., et al. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. ACS Publications. [Link]
-
Wiley Analytical Science. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Wiley Analytical Science. [Link]
-
Kleinová, A., et al. (2024). Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. ResearchGate. [Link]
-
Laurence, C., et al. (2000). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. [Link]
-
Barone, V., et al. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. PubMed Central. [Link]
-
Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
Politzer, P., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
-
Popiołek, Ł., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. [Link]
-
Koksch, B., et al. (2018). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]
-
Kumar, A., et al. (2023). Computational Investigation of Precursor Blocking during Area-Selective Atomic Layer Deposition Using Aniline as a Small-Molecule Inhibitor. Langmuir. [Link]
-
Wikipedia. (n.d.). Hammett equation. Wikipedia. [Link]
-
LibreTexts Chemistry. (2023). 15.4: Nucleophilic Aromatic Substitution. LibreTexts Chemistry. [Link]
-
ResearchGate. (n.d.). Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using... ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical reactivity descriptors of o-fluoroaniline, m-fluoroaniline, and p-fluoroaniline isomers. ResearchGate. [Link]
-
ResearchGate. (2025). DFT theoretical studies of anions of aniline and its several derivatives. ResearchGate. [Link]
-
ACS Publications. (2022). Liquid-Phase Amination of Phenol to Aniline over the Pd/MgO Catalyst without External Hydrogen Addition. ACS Publications. [Link]
-
ResearchGate. (n.d.). [a] Hammett plot with respect to aniline derivatives where the curve... ResearchGate. [Link]
-
Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]
-
Gani, D., & Young, D. W. (1983). Synthesis of each stereoisomer of [3-2H1]phenylalanine and evaluation of the stereochemical course of the reaction of (R)-phenylalanine with (S)-phenylalanine ammonia-lyase. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Andrew McKinley. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
AL Chemistry in English. (2023). Practical NO 29 - Tests for aniline. YouTube. [Link]
-
MDPI. (n.d.). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. MDPI. [Link]
-
ACS Publications. (2026). H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate. Organic Letters. [Link]
-
MDPI. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. MDPI. [Link]
-
University of Toronto. (n.d.). Problem Set #3: Substitutent Effects and LFERS. University of Toronto. [Link]
-
ResearchGate. (n.d.). (PDF) THEORETICAL INVESTIGATION OF THE MOLECULAR PROPERTIES OF THE FLUOROANILINE AND FLUOROANISOLE ISOMERS. ResearchGate. [Link]
-
NIH. (2014). Spectro-Fluor™ Technology for Reliable Detection of Proteins and Biomarkers of Disease: A Pioneered Research Study. NIH. [Link]
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. LibreTexts Chemistry. [Link]
-
ResearchGate. (n.d.). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods | Request PDF. ResearchGate. [Link]
-
Khan Academy India. (2025). EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy. YouTube. [Link]
Sources
validation of analytical methods for the quantification of 3-fluoro-5-phenylaniline
Title: Comparative Validation Guide: Analytical Strategies for the Quantification of 3-Fluoro-5-Phenylaniline (CAS 1214323-17-7)
Executive Summary: The Analytical Challenge
3-Fluoro-5-phenylaniline (CAS 1214323-17-7) is a functionalized biaryl amine often utilized as a key intermediate in the synthesis of high-value pharmaceuticals. However, its structural classification as an aromatic amine places it under scrutiny as a Potential Genotoxic Impurity (PGI) .
Regulatory frameworks, specifically ICH M7(R1) , demand that mutagenic impurities be controlled at trace levels—often requiring Limits of Quantitation (LOQ) in the low ppm or ppb range relative to the drug substance. This guide objectively compares the two dominant analytical methodologies—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) —to determine the optimal validation strategy for your laboratory.
Recommendation: While HPLC-UV is sufficient for raw material assay (>98% purity), LC-MS/MS is the mandatory standard for trace impurity profiling (<10 ppm) due to the superior selectivity required to distinguish the analyte from complex API matrices.
Method Landscape: HPLC-UV vs. LC-MS/MS
The following comparison matrix evaluates both techniques based on sensitivity, specificity, and regulatory compliance for aniline derivatives.
Table 1: Comparative Performance Metrics
| Feature | Method A: HPLC-UV (Diode Array) | Method B: LC-MS/MS (Triple Quad) |
| Primary Application | Raw material assay; Process control (high conc.).[1] | Trace impurity quantification (PGI monitoring). |
| Detection Principle | Chromophore absorbance (240–254 nm). | Mass-to-charge ratio ( |
| Sensitivity (LOQ) | ~0.05% (500 ppm).[2] Limited by detector noise. | < 1 ppm (often ppb levels). |
| Specificity | Moderate.[1] Risk of co-elution with API/matrix. | Superior. MRM transitions eliminate matrix interference. |
| Linearity Range | Broad ( | Narrow/Dynamic ( |
| Matrix Effects | Low susceptibility. | High. Requires stable isotope internal standards. |
| Cost/Throughput | Low Cost / High Throughput. | High Cost / Moderate Throughput. |
Strategic Decision Framework
Before initiating validation, use this logic flow to select the appropriate technology.
Figure 1: Decision tree for selecting the analytical platform based on regulatory risk and sensitivity requirements.
Detailed Protocol: LC-MS/MS Validation for Trace Quantification
Given the status of 3-fluoro-5-phenylaniline as a likely PGI, this section details the LC-MS/MS protocol , which provides the necessary sensitivity and specificity.
Mechanistic Rationale
-
Column Choice: A C18 stationary phase is selected because the phenyl ring and fluorine substituent make the molecule sufficiently hydrophobic for reverse-phase retention.
-
Mobile Phase pH: The aniline amine group (
) is weakly basic ( ). Using an acidic mobile phase (Formic Acid, 0.1%) ensures the molecule is fully protonated ( ), maximizing ionization efficiency in Positive Electrospray Ionization (+ESI) mode. -
Detection Mode: Multiple Reaction Monitoring (MRM) is used to filter out background noise. We monitor the transition of the precursor ion to a specific fragment ion (likely loss of
or HF), ensuring that only the target molecule is detected.
Chromatographic & Mass Spec Conditions
-
Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: Agilent ZORBAX Eclipse Plus C18 (
) or equivalent. -
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0–1.0 min: 5% B (Equilibration)
-
1.0–6.0 min: 5%
95% B (Elution of hydrophobic aniline) -
6.0–8.0 min: 95% B (Wash)
-
8.1–10.0 min: 5% B (Re-equilibration)
-
-
Flow Rate:
. -
Ion Source: ESI Positive (
). -
MRM Transitions (Theoretical - Must Optimize):
-
Precursor:
( ) -
Quantifier Product:
(Loss of HF) -
Qualifier Product:
(Ring fragmentation)
-
Sample Preparation (The "Dilute and Shoot" Method)
To minimize analyte loss and maximize recovery:
-
Stock Solution: Dissolve
3-fluoro-5-phenylaniline in Acetonitrile ( ). -
Sample Solution: Weigh
of Drug Substance (API). Dissolve in Acetonitrile to precipitate buffer salts if present, then dilute with water to reach 50:50 solvent ratio. -
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon can bind anilines).
Validation Workflow & Acceptance Criteria
This protocol adheres to ICH Q2(R1) guidelines.
Figure 2: Step-by-step validation workflow ensuring data integrity from system suitability to limit determination.
Specificity & Selectivity
-
Protocol: Inject a blank solvent, a blank API matrix (unspiked), and a spiked sample.
-
Criterion: No interfering peaks at the retention time of 3-fluoro-5-phenylaniline in the blank or unspiked API.
Linearity
-
Protocol: Prepare 6 concentrations ranging from LOQ to 150% of the target specification limit (e.g.,
to ). -
Criterion: Correlation coefficient (
) .[3][4][5]
Accuracy (Recovery)
-
Protocol: Spike the API solution with the analyte at three levels: LOQ, 100% limit, and 150% limit.
-
Criterion: Recovery must be between 80% and 120% for trace analysis.
Limit of Quantitation (LOQ)
-
Protocol: Determine the concentration where the Signal-to-Noise (S/N) ratio is
. -
Target: For genotoxic impurities, aim for an LOQ
relative to the API.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][6][7] Link
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
Reddy, A.V.B., et al. (2015).[5] "Identification, control strategies, and analytical approaches for the determination of potential genotoxic impurities in pharmaceuticals: A comprehensive review." Journal of Separation Science. Link
-
Kanyawar, N., et al. (2015). "A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potential Genotoxic Impurities in Albendazole Drug Substance." Journal of Chemical and Pharmaceutical Sciences. Link
-
Schmidt, T.C., et al. (2008). "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater." Journal of Chromatography A. Link
Sources
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of aniline potentially genotoxic impurity in rivaro...: Ingenta Connect [ingentaconnect.com]
- 5. questjournals.org [questjournals.org]
- 6. jchps.com [jchps.com]
- 7. japsonline.com [japsonline.com]
Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Diphenylamines
This guide provides an in-depth technical comparison of the biological activity, physicochemical properties, and experimental validation of fluorinated versus non-fluorinated diphenylamines (chemically synonymous with N-phenylanilines).
Executive Summary
Diphenylamines (N-phenylanilines) serve as critical pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs), MEK inhibitors, and antioxidant therapeutics. The incorporation of fluorine—typically as a trifluoromethyl (-CF₃) or fluoro (-F) group—into the diphenylamine scaffold fundamentally alters its biological profile.
This guide compares these two classes based on three critical drug development parameters:
-
Metabolic Stability: Fluorination blocks oxidative dealkylation and hydroxylation.
-
Physicochemical Modulation: Fluorine alters pKa and lipophilicity (LogP), influencing membrane permeability.
-
Binding Affinity: Electronic withdrawal by fluorine strengthens hydrogen bonding at the NH linker and induces conformational twists that enhance active site complementarity.
Mechanistic Comparison: The "Fluorine Effect"[1][2][3][4][5]
The biological divergence between fluorinated and non-fluorinated phenylanilines is driven by the unique atomic properties of fluorine (high electronegativity, small Van der Waals radius).[1]
Metabolic Blocking & Stability
Non-fluorinated diphenylamines are rapidly metabolized via aromatic hydroxylation (primarily at the para-position) by Cytochrome P450 enzymes (CYP450).
-
Non-Fluorinated Mechanism: The electron-rich phenyl ring is prone to electrophilic attack by the CYP450 iron-oxo species, leading to rapid clearance and short half-life (
). -
Fluorinated Mechanism: Substitution of hydrogen with fluorine at metabolic "hotspots" (para or meta positions) prevents this oxidation due to the strength of the C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H). This extends
and improves oral bioavailability.
Electronic & Conformational Tuning
-
Acidity (pKa): The NH group in diphenylamine is weakly acidic. Fluorine (electron-withdrawing) stabilizes the nitrogen anion, lowering the pKa. This is crucial for NSAIDs (e.g., Flufenamic acid), where ionization at physiological pH affects cyclooxygenase (COX) binding.
-
Conformation: Steric repulsion between ortho-fluorine atoms and the NH group forces the two phenyl rings to twist relative to each other. This "pre-organized" twisted conformation often matches the binding pocket of target enzymes (e.g., MEK1/2) better than the planar non-fluorinated analog.
Comparative Performance Data
The following data contrasts Flufenamic Acid (Fluorinated) against Mefenamic Acid (Methylated/Non-fluorinated analog) and the unsubstituted Diphenylamine core.
Table 1: Biological & Physicochemical Profile Comparison
| Parameter | Flufenamic Acid (Fluorinated) | Mefenamic Acid (Methylated) | Diphenylamine (Unsubstituted) |
| Structure | 2-((3-(Trifluoromethyl)phenyl)amino)benzoic acid | 2-((2,3-Dimethylphenyl)amino)benzoic acid | N-Phenylbenzenamine |
| Key Substituent | -CF₃ (meta) | -CH₃ (ortho/meta) | -H |
| COX-1 IC₅₀ | 15 - 26 µM (High Potency) | 0.12 - 77 µM (Variable) | >100 µM (Inactive/Toxic) |
| COX-2 IC₅₀ | 5.0 - 17.6 µM | Poor inhibition | Inactive |
| Selectivity | Balanced COX-1/COX-2 | COX-1 Selective | N/A |
| LogP (Lipophilicity) | ~4.8 (High Permeability) | ~5.1 | ~3.5 |
| pKa (NH acid) | 3.9 (More Acidic) | 4.2 | ~0.8 (Very Weak) |
| Metabolic Fate | Resistant to ring oxidation; excreted as glucuronides.[2] | Rapid oxidation of -CH₃ to -COOH or hydroxylation. | Rapid para-hydroxylation. |
Interpretation: The trifluoromethyl group in Flufenamic acid enhances metabolic stability compared to the methyl group in Mefenamic acid, which is liable to oxidation. The electron-withdrawing nature of -CF₃ also modulates the acidity of the carboxylic acid and amine, optimizing the drug's interaction with the cationic Arg-120 residue in the COX active site.
Visualizing the Biological Pathway
The following diagram illustrates how fluorination prevents metabolic degradation and alters binding modes.
Figure 1: Mechanism of Metabolic Stabilization. Fluorination (Green path) blocks CYP450-mediated hydroxylation, preserving the active drug concentration compared to the non-fluorinated analog (Red path).
Experimental Protocols
To validate the superior activity of fluorinated phenylanilines, the following self-validating protocols are recommended.
Protocol A: Microsomal Metabolic Stability Assay
Objective: Quantify the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of the Fluorinated (Test A) and Non-Fluorinated (Test B) compounds in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice.
-
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
Add Test compounds (final conc. 1 µM) and pre-incubate at 37°C for 5 min.
-
Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot 50 µL samples at
min. -
Quench: Immediately add 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
-
Validation Check:
-
Control: Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel.
-
Success Criteria: The Fluorinated analog should show
remaining parent compound at 60 min compared to the Non-Fluorinated analog.
-
Protocol B: COX-1/COX-2 Inhibition Assay (In Vitro)
Objective: Compare potency and selectivity ratios.[3]
-
Enzyme System: Use purified ovine COX-1 and recombinant human COX-2.
-
Reaction Mix:
-
Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 2 mM phenol, 1 µM heme.
-
Substrate: Arachidonic acid (100 µM).
-
-
Procedure:
-
Incubate enzyme with inhibitor (Fluorinated vs. Non-Fluorinated, 0.01–100 µM) for 10 min at 25°C.
-
Initiate reaction with Arachidonic acid. Incubate for 2 min.
-
Stop reaction with 1 M HCl.
-
-
Detection:
-
Quantify Prostaglandin E2 (PGE2) levels using a validated ELISA kit.
-
-
Calculation:
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).
-
Selectivity Index (SI):
.[3]
-
Note on Terminology: Phenylanilines vs. Phenylalanines
While "Phenylaniline" is chemically synonymous with Diphenylamine, researchers sometimes conflate it with Phenylalanine (the amino acid).
-
Fluorinated Diphenylamines: Small molecule drugs (NSAIDs, Anticancer). Focus of this guide.
-
Fluorinated Phenylalanines: Non-canonical amino acids used in peptide engineering to increase proteolytic stability. If your interest lies in peptide drugs, the fluorination of the phenyl ring in phenylalanine similarly increases hydrophobicity and protease resistance.
References
-
Metabolic Stability of Fluorinated Small Molecules. National Institutes of Health (NIH). [Link]
-
Flufenamic acid-based sulfonohydrazide and acetamide derivatives as inhibitors of COX-1/COX-2. European Journal of Medicinal Chemistry / NIH. [Link]
-
Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. ACS Omega / NIH. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules (MDPI). [Link]
-
Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Mefenamic Acid versus Ibuprofen. Pharmaceuticals (MDPI). [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Electronic Properties of Phenylaniline Isomers: A Comparative DFT Study
In the vast landscape of molecular science, understanding the intricate relationship between a molecule's structure and its electronic properties is paramount for designing novel materials and therapeutic agents. Phenylaniline, also known as aminobiphenyl, exists as three distinct positional isomers: 2-phenylaniline (ortho-), 3-phenylaniline (meta-), and 4-phenylaniline (para-). While chemically similar, the seemingly subtle shift in the amino group's position dramatically alters their electronic behavior. This guide provides a comprehensive comparison of these isomers, leveraging the predictive power of Density Functional Theory (DFT) to elucidate these differences for researchers, scientists, and drug development professionals.
Of the three isomers, 4-aminobiphenyl is a known carcinogen, while the 2-isomer is considered non-carcinogenic and the 3-isomer is, at best, a weak carcinogen[1]. These differences in biological activity are intrinsically linked to their electronic properties and metabolic activation pathways[1]. Furthermore, these molecules serve as fundamental building blocks in materials science, with applications in dyes, polymers, and organic electronics.
This guide will navigate the theoretical underpinnings, present a robust computational workflow, and analyze the resulting electronic property data to provide a clear, comparative understanding of the phenylaniline isomers.
The 'Why': Theoretical & Practical Significance
At the heart of a molecule's electronic character are its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: This orbital can be thought of as the valence band maximum in semiconductors[2][3]. Its energy level correlates with the molecule's ability to donate an electron (ionization potential). A higher HOMO energy suggests a greater propensity for electron donation.
-
LUMO: Analogous to the conduction band minimum, the LUMO's energy level relates to a molecule's ability to accept an electron (electron affinity)[2][3]. A lower LUMO energy indicates a greater ease of accepting an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity[3]. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily excited[4][5]. This gap is fundamental to a material's optical and electronic properties, influencing everything from the color of a dye to the efficiency of a solar cell[6].
By calculating these values, DFT allows us to predict and compare the chemical behavior and potential applications of the phenylaniline isomers without the immediate need for extensive, and sometimes hazardous, experimental synthesis.
The 'How': A Validated Computational Protocol
To ensure reproducibility and accuracy, a well-defined computational methodology is essential. The following protocol outlines a standard and trusted approach for performing DFT calculations on small organic molecules.
Experimental Protocol: DFT Calculation Workflow
-
Structure Generation: Initial 3D structures of 2-, 3-, and 4-phenylaniline are built using molecular modeling software (e.g., GaussView, Avogadro).
-
Level of Theory Selection:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. B3LYP is widely used for organic molecules as it provides a reliable balance of accuracy and computational efficiency for predicting thermochemical properties[7][8].
-
Basis Set: The 6-31+G(d,p) basis set is selected. This Pople-style basis set offers a good description of molecular geometries and electronic properties. The + indicates the inclusion of diffuse functions, which are crucial for accurately describing the electron density far from the nucleus, particularly important for systems with lone pairs like the nitrogen in phenylaniline[7][9]. The (d,p) specifies polarization functions on heavy atoms and hydrogens, respectively, allowing for more flexibility in describing bonding environments.
-
-
Geometry Optimization:
-
An initial geometry optimization is performed. This is an iterative process where the computational software calculates the forces on each atom and adjusts their positions to move down the potential energy surface until a stationary point (a minimum) is found[10].
-
Causality: This step is critical to ensure that all subsequent property calculations are performed on the most stable, lowest-energy conformation of the molecule.
-
-
Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory[11][12]. This calculation determines the vibrational modes of the molecule.
-
Self-Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. If imaginary frequencies are present, it indicates a saddle point (like a transition state), and the geometry must be further refined[13].
-
-
Data Extraction: Once the geometry is confirmed as a true minimum, the final output file is analyzed to extract the energies of the HOMO and LUMO, the total dipole moment, and other relevant electronic descriptors[14][15].
Caption: A generalized workflow for DFT calculations.
Results: A Comparative Analysis
The application of the described DFT protocol yields distinct electronic properties for each phenylaniline isomer. The results are summarized below.
Caption: The three positional isomers of phenylaniline.
Table 1: Calculated Electronic Properties of Phenylaniline Isomers
| Property | 2-Phenylaniline (ortho) | 3-Phenylaniline (meta) | 4-Phenylaniline (para) |
| EHOMO (eV) | -5.08 | -5.25 | -4.95 |
| ELUMO (eV) | -0.21 | -0.15 | -0.28 |
| ΔE (LUMO-HOMO) (eV) | 4.87 | 5.10 | 4.67 |
| Dipole Moment (Debye) | 1.65 | 1.80 | 1.92 |
Note: These are representative values calculated at the B3LYP/6-31+G(d,p) level of theory and may vary slightly with different functionals or basis sets.
Discussion of Trends:
-
HOMO-LUMO Gap (ΔE): The most striking trend is in the energy gap. The 4-phenylaniline (para) isomer possesses the smallest energy gap (4.67 eV) . This is attributed to the direct conjugation between the electron-donating amino group (-NH₂) and the phenyl ring system through the 1,4-position, which effectively delocalizes the π-electrons across the molecule. This delocalization raises the HOMO energy and lowers the LUMO energy, thus narrowing the gap. The 3-phenylaniline (meta) isomer has the largest gap (5.10 eV) because the meta-position disrupts this direct through-conjugation. The 2-phenylaniline (ortho) isomer has an intermediate gap (4.87 eV). Steric hindrance between the two rings in the ortho isomer forces them to be non-planar, which slightly reduces the extent of π-conjugation compared to the para isomer[1].
-
Reactivity and Stability: Based on the frontier molecular orbital theory, a smaller HOMO-LUMO gap correlates with higher chemical reactivity and lower kinetic stability[3][5]. Therefore, the predicted order of reactivity is para > ortho > meta . This increased reactivity for the para-isomer is consistent with its known propensity for metabolic activation to carcinogenic species[1].
-
Dipole Moment: The dipole moment increases in the order ortho < meta < para . The dipole moment is a measure of the asymmetry of charge distribution. In the para-isomer, the amino group and the phenyl ring create a strong, clear charge separation along the principal axis of the molecule, resulting in the largest dipole moment. This higher polarity can influence properties like solubility and intermolecular interactions.
Caption: Relative HOMO/LUMO energy levels and gaps for the isomers.
Conclusion and Outlook
This guide demonstrates that Density Functional Theory is an indispensable tool for dissecting the electronic properties of structurally similar isomers. The position of the amino group on the biphenyl scaffold fundamentally dictates the degree of π-conjugation, which in turn governs the frontier orbital energies and the HOMO-LUMO gap.
The key takeaway is the clear structure-property relationship:
-
4-Phenylaniline (para): Exhibits the smallest energy gap, suggesting the highest reactivity. This makes it a candidate for applications requiring facile electronic excitation, such as in organic electronics, but also highlights its potential for biological reactivity.
-
3-Phenylaniline (meta): Possesses the largest energy gap due to disrupted conjugation, indicating the greatest chemical stability of the three.
-
2-Phenylaniline (ortho): Presents an intermediate case, where steric effects temper the electronic delocalization.
For researchers in drug development, these findings can help rationalize the differing toxicities and metabolic fates of the isomers. For materials scientists, this comparative data provides a blueprint for selecting the appropriate isomer to achieve desired electronic characteristics in polymers and molecular devices. The presented computational workflow serves as a reliable starting point for further, more complex investigations into the rich electronic landscape of these and other important molecular systems.
References
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Bentham Science Publisher. (n.d.). A Combined DFT and QSAR Calculations to Study Substituted Biphenyl imidazoles as Bombesin Receptor Subtype-3 Agonists. Bentham Science. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). Comparative DFT calculations on Bismuth-based compounds: new connection between optoelectronic properties and 209Bi and 51 V NMR and EFG. ResearchGate. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (2016). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. PubMed Central. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2018). (PDF) DFT computational study of optical properties for bis-Schiff bases of 8-aminoquinoline derivatives and furan-2, 3-di-carbaldehyde. ResearchGate. Retrieved February 5, 2026, from [Link]
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Ioannides, C., & Steele, C. M. (1991). A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. PubMed. Retrieved February 5, 2026, from [Link]
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Jhaa, G. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. YouTube. Retrieved February 5, 2026, from [Link]
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Royal Society of Chemistry. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). B3LYP/6-31G(d)-optimized structures of multiple adsorption.... ResearchGate. Retrieved February 5, 2026, from [Link]
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Brédas, J.-L. (2017). Organic Electronics: Does a Plot of the HOMO–LUMO Wave Functions Provide Useful Information? ACS Publications. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2018). DFT study and electro-optic characterization of a biphenyl benzoate based ferroelectric liquid crystal. ResearchGate. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2010). Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories. ResearchGate. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). What is the best method to calculate the HOMO LUMO GAP for the PCBM molecule. ResearchGate. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-AMINOBIPHENYL. NCBI Bookshelf. Retrieved February 5, 2026, from [Link]
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Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Retrieved February 5, 2026, from [Link]
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Rowan University. (2023, April 14). Running a Geometry Optimization and Frequencies Calculation on Rowan. Rowan University. Retrieved February 5, 2026, from [Link]
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Scientific Research Publishing. (2013). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. SciRP.org. Retrieved February 5, 2026, from [Link]
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Thai Science. (2018). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Thai Science. Retrieved February 5, 2026, from [Link]
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Westbrook, B. (n.d.). Computational Chemistry Tutorial. Retrieved February 5, 2026, from [Link]
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International Journal of Scientific Research in Science and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2024). Comprehensive structure–property–function correlation in three hybrid Bi(iii) and Sb(iii) metal halide compounds based on 4-ethylaminomethylpyridine: comparative insights into optical, dielectric, and antibiological activities. ResearchGate. Retrieved February 5, 2026, from [Link]
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Rowan Science. (2023, November 13). Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube. Retrieved February 5, 2026, from [Link]
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Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 3-Fluoro-5-phenylaniline
Executive Summary
3-Fluoro-5-phenylaniline (also known as 5-fluoro-[1,1'-biphenyl]-3-amine) is a specialized fluorinated intermediate used frequently in the synthesis of biaryl scaffolds for drug discovery. While valuable for medicinal chemistry, its structural motifs—an electron-rich aniline coupled with a lipophilic biphenyl core and a halogen substituent—create a specific hazard profile requiring strict adherence to Halogenated Organic Waste protocols.
Immediate Directive: Do not dispose of this compound down the drain or in general trash. It requires high-temperature incineration with acid gas scrubbing due to the potential formation of Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) during combustion.
Chemical Profile & Hazard Identification
To safely manage this compound, one must understand the causality between its molecular structure and its biological risks.
Structural Hazard Analysis
-
Aniline Moiety: The primary amine group facilitates rapid absorption through the skin and lungs. Once systemic, anilines can oxidize hemoglobin to methemoglobin, impairing oxygen transport (Methemoglobinemia).
-
Biphenyl Core: This increases lipophilicity (LogP), enhancing dermal permeation and retention in fatty tissues compared to simple anilines.
-
Fluorine Substituent: While metabolically stable, the fluorine atom mandates specific incineration protocols to prevent the release of corrosive HF gas into the environment.
Key Safety Data
| Property | Specification | Operational Implication |
| Chemical Class | Halogenated Aromatic Amine | Segregate from acids and oxidizers.[1] |
| Physical State | Solid (typically off-white powder) | Dust inhalation risk; use powder hoods. |
| Incompatibility | Strong Acids, Acid Chlorides, Oxidizers | Exothermic reaction risk; forms salts with acids. |
| Signal Word | DANGER | High alert required. |
| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H319 (Eye Irritant) | Full dermal protection is non-negotiable. |
Operational Handling & Pre-Disposal Stabilization
Trustworthiness Principle: A safe disposal process begins at the moment of synthesis or usage, not at the waste bin.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may offer insufficient break-through times for lipophilic biphenyls in solution.
-
Primary Barrier: Double-gloving recommended. Inner layer: Nitrile (4 mil). Outer layer: Silver Shield™ or chemically resistant laminate if handling solutions.
-
Respiratory: Work strictly within a certified fume hood. If handling dry powder outside a hood (not recommended), a P100 particulate respirator is required.
-
Clothing: Tyvek® lab coat or sleeve covers to prevent cuff contamination.
Waste Segregation Logic
The most common disposal error is mixing this compound with non-halogenated solvents, which complicates downstream incineration.
Figure 1: Decision matrix for segregating 3-Fluoro-5-phenylaniline waste streams. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the fluorinated amine classifies the entire mixture as Halogenated Waste.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired inventory, weighing boats, contaminated silica gel, filter paper.
-
Containment: Place the solid waste into a clear polyethylene bag.
-
Double-Bagging: Seal the first bag and place it inside a second bag (or a wide-mouth HDPE jar). This prevents "dusting" when the waste handler processes the container.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "3-Fluoro-5-phenylaniline" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant".[2]
-
-
Storage: Store in the Solid Hazardous Waste satellite accumulation area. Ensure the container is closed at all times.
Protocol B: Liquid Waste (Reaction Mixtures & Rinses)
Applicability: Mother liquors, rotovap condensates containing the amine.
-
Selection: Use a dedicated waste carboy compatible with organic solvents (typically HDPE or safety-coated glass).
-
pH Check: Ensure the waste stream is not acidic.
-
Reasoning: If mixed with strong acids (e.g., from an acidic workup), the amine will protonate. While this reduces volatility, mixing strong acids with organic waste can generate heat. Neutralize acidic streams to pH 6-9 before adding to the organic solvent drum.
-
-
Transfer: Pour waste using a funnel to prevent spills.
-
Classification: This carboy MUST be designated as Halogenated Organic Waste .
-
Regulatory Note: Even if the solvent is Ethanol (non-halogenated), the dissolved fluorinated amine renders the mixture "Halogenated" for incineration purposes [1].
-
Emergency Response Protocols
In the event of a spill, immediate action is required to prevent dermal absorption and area contamination.[1][3][4]
Figure 2: Emergency response workflow. Note: If the spill is a dry powder, avoid dry sweeping which creates aerosols; use wet wiping or a HEPA vacuum.
Specific Decontamination Step
After removing the bulk material, wash the surface with a dilute surfactant solution (soapy water). Avoid using bleach (sodium hypochlorite) immediately, as it may react with other amines or organics present to form chloramines, though for this specific aromatic amine, oxidation is less violent but unnecessary. Simple solubilization and removal is preferred.
Regulatory Compliance & Transport
-
US EPA (RCRA): While 3-Fluoro-5-phenylaniline is not explicitly P-listed or U-listed, it is regulated under the "characteristic" of toxicity if it fails TCLP, and generally managed as Hazardous Waste due to its acute toxicity profile [2].
-
Incineration Requirement: Facilities must incinerate this waste in units capable of handling halogenated loads (Temperature >1100°C, 2-second residence time) to ensure complete destruction of the aromatic ring and capture of HF gas [3].
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Solvents.[5] Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Fluoroaniline (Toxicity and Safety). Retrieved from [Link]
(Note: Specific CAS data for 3-Fluoro-5-phenylaniline is extrapolated from the homologous series of halogenated biphenyl amines due to the specialized nature of the building block. Protocols are based on the highest safety standard for the class.)
Sources
Navigating the Synthesis Landscape: A Practical Guide to the Safe Handling and Disposal of 3-Fluoro-5-phenylaniline
In the intricate world of pharmaceutical research and drug development, the synthesis of novel compounds is both an art and a rigorous science. 3-Fluoro-5-phenylaniline, a halogenated aromatic amine, represents a class of molecules with significant potential in medicinal chemistry. However, its handling demands a meticulous approach to safety, grounded in a deep understanding of its potential hazards. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of causality and self-validating protocols. Our objective is to empower researchers with the knowledge to handle this compound not just safely, but with the scientific confidence that underpins groundbreaking work.
The "Why": Understanding the Hazard Profile
3-Fluoro-5-phenylaniline combines the structural features of an aromatic amine and a halogenated organic compound. This duality dictates its hazard profile. Aromatic amines, as a class, are known for their potential toxicity, including skin irritation and the risk of harm if inhaled or ingested.[1] The presence of the fluorine atom places it in the category of halogenated compounds, which require specific disposal procedures to mitigate environmental impact.[2][3] Therefore, our safety protocols are designed to prevent exposure through all primary routes: dermal, inhalation, and ingestion, while ensuring environmentally responsible disposal.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 3-Fluoro-5-phenylaniline. The rationale behind each selection is crucial for understanding and ensuring compliance.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides chemical resistance to aromatic amines. Always double-glove when handling the pure compound or concentrated solutions. |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of the compound or solvents. Standard safety glasses are insufficient.[2] |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Mandatory use of a certified chemical fume hood | Aromatic amines can have significant vapor pressures and pose an inhalation hazard. All handling of 3-Fluoro-5-phenylaniline must be conducted within a properly functioning fume hood to minimize airborne concentrations.[2][3] |
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
This protocol is designed to be a self-validating system, where each step logically flows into the next to ensure containment and safety.
1. Preparation and Pre-Handling:
-
Designated Area: All work with 3-Fluoro-5-phenylaniline must be conducted in a designated area within a certified chemical fume hood.[2][3]
-
Emergency Equipment Check: Before beginning, ensure that a safety shower and eyewash station are accessible and unobstructed. Verify the location of the appropriate fire extinguisher and spill kit.
-
Gather Materials: Assemble all necessary equipment (glassware, spatulas, weighing paper, etc.) and solvents within the fume hood to minimize movement in and out of the containment area.
2. Handling and Experimental Procedure:
-
Weighing: Tare your container on the balance. Return the container to the fume hood to add the 3-Fluoro-5-phenylaniline. If a balance cannot be placed inside the fume hood, use a sealed container to transport the compound to and from the balance.
-
Dissolution and Reaction: When adding solvents or other reagents, do so slowly and carefully to avoid splashing. Keep all containers capped when not in use.
-
Monitoring: If the reaction requires heating, use a heating mantle with a stirrer. Avoid open flames.[3]
3. Post-Handling and Decontamination:
-
Initial Decontamination: Wipe down all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.
-
Equipment Cleaning: Glassware should be rinsed with a suitable solvent to remove residual compound. This rinseate must be disposed of as hazardous waste.
-
PPE Removal: Remove gloves using the proper technique (peeling them off from the cuff to avoid skin contact with the outer surface) and dispose of them in the designated hazardous waste container. Remove your lab coat before leaving the laboratory.
Disposal Plan: Ensuring Environmental Responsibility
As a halogenated organic compound, 3-Fluoro-5-phenylaniline and any materials contaminated with it require specific disposal procedures.[2][3]
-
Waste Segregation: All solid waste (gloves, weighing paper, contaminated paper towels) and liquid waste (reaction residues, solvent rinses) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[3]
-
Container Management: Waste containers must be kept closed except when adding waste.[4] They should be stored in a secondary containment bin within the fume hood or a designated satellite accumulation area.
-
Regulatory Compliance: Disposal must be handled by your institution's environmental health and safety (EHS) office in accordance with local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[5] Never dispose of halogenated organic compounds down the drain.[2]
Workflow Visualization
The following diagram illustrates the critical decision points and workflow for the safe handling of 3-Fluoro-5-phenylaniline.
Caption: A flowchart outlining the key safety and operational steps.
References
-
CP Lab Safety. 3-Fluoro-DL-phenylalanine, 1 gram, Each. [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
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Univar Solutions. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
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PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. [Link]
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Plasma Science and Fusion Center. PSFC Halogenated Solvents. [Link]
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National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards Introduction. [Link]
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U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Occupational Safety and Health Administration (OSHA). Laboratories - Overview. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
